N-Cinnamoyl-L-methionine methyl ester
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Overview
Description
N-Cinnamoyl-L-methionine methyl ester: is a synthetic compound derived from cinnamic acid and L-methionine It is characterized by the presence of a cinnamoyl group attached to the amino acid L-methionine, which is further esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cinnamoyl-L-methionine methyl ester typically involves the esterification of L-methionine with methanol in the presence of an acid catalyst, followed by the coupling of the resulting methyl ester with cinnamic acid. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature to esterify L-methionine . The resulting methyl ester is then reacted with cinnamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Cinnamoyl-L-methionine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cinnamoyl group to a dihydrocinnamoyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrocinnamoyl derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
N-Cinnamoyl-L-methionine methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-Cinnamoyl-L-methionine methyl ester involves its interaction with various molecular targets. For instance, it has been shown to interact with enzymes such as α-glucosidase, inhibiting its activity . This inhibition is facilitated by the binding of the cinnamoyl group to the active site of the enzyme, thereby blocking substrate access. Additionally, the compound may exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
- N-Cinnamoyl-L-phenylalanine methyl ester
- N-Cinnamoyl-L-tyrosine methyl ester
- N-Cinnamoyl-L-valine methyl ester
Comparison: N-Cinnamoyl-L-methionine methyl ester is unique due to the presence of the sulfur-containing methionine residue, which can impart distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, particularly in terms of its antioxidant and antimicrobial effects .
Properties
CAS No. |
127750-59-8 |
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Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
methyl (2S)-4-methylsulfanyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoate |
InChI |
InChI=1S/C15H19NO3S/c1-19-15(18)13(10-11-20-2)16-14(17)9-8-12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3,(H,16,17)/b9-8+/t13-/m0/s1 |
InChI Key |
WYVOPVXEPMYEBC-XEHSLEBBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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